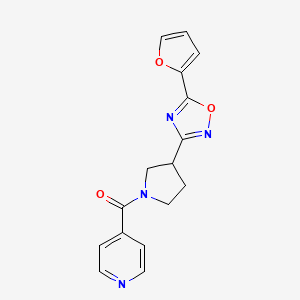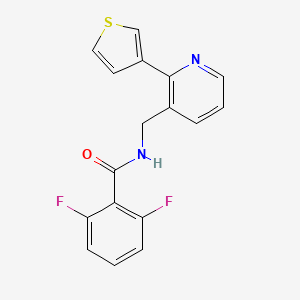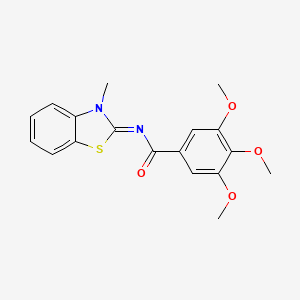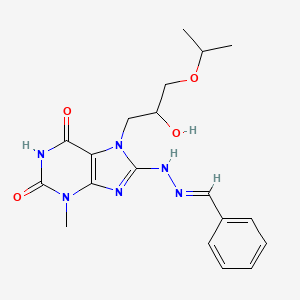
(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine derivatives, including the specific compound , play a significant role in medicinal chemistry and drug discovery due to their structural similarity to naturally occurring nucleotides. These compounds often exhibit a wide range of biological activities and are the subject of extensive chemical research to understand their synthesis, structural characteristics, and potential applications outside of drug use and dosage considerations.
Synthesis Analysis
The synthesis of purine derivatives typically involves the construction of the purine ring system followed by functionalization at strategic positions to introduce various substituents. For example, a study on the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones shows the importance of substituent variation for achieving desired biological activities, which can inform the synthetic approach for our target compound (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the spatial arrangement of substituents, significantly affects their chemical behavior and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis. For instance, the molecular geometry and hydrogen bonding patterns of related compounds provide insights into the stability and reactivity of the purine framework (Karczmarzyk et al., 1995).
Applications De Recherche Scientifique
- STK834088 présente des propriétés anticancéreuses prometteuses. Les chercheurs ont exploré ses effets sur l’inhibition de la croissance tumorale et l’induction de l’apoptose dans les cellules cancéreuses. Des études supplémentaires visent à élucider son mécanisme d’action et son utilisation potentielle dans les thérapies ciblées .
- L’inflammation joue un rôle crucial dans diverses maladies. STK834088 a démontré des effets anti-inflammatoires en modulant des voies clés. Il peut être précieux dans des conditions telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l’intestin et les troubles neuro-inflammatoires .
- Les maladies neurodégénératives comme Alzheimer et Parkinson sont caractérisées par des dommages neuronaux. STK834088 a montré des propriétés neuroprotectrices, probablement en réduisant le stress oxydatif et l’inflammation. Les chercheurs étudient son potentiel comme agent thérapeutique pour les troubles neurodégénératifs .
- Les effets vasodilatateurs de STK834088 et son impact potentiel sur la régulation de la pression artérielle le rendent pertinent dans la recherche cardiovasculaire. Des études explorent son rôle dans la prévention du dysfonctionnement endothélial et l’amélioration du flux sanguin .
- Les infections virales restent un problème de santé mondiale. STK834088 a été étudié pour son activité antivirale contre certains virus. Les chercheurs étudient son efficacité contre la grippe, les herpèsvirus et d’autres agents pathogènes .
- Le syndrome métabolique, le diabète et l’obésité sont des problèmes de santé répandus. L’impact de STK834088 sur le métabolisme du glucose, la régulation des lipides et la sensibilité à l’insuline est à l’étude. Il pourrait offrir de nouvelles voies thérapeutiques pour la gestion des troubles métaboliques .
Potentiel anticancéreux
Activité anti-inflammatoire
Neuroprotection
Santé cardiovasculaire
Applications antivirales
Troubles métaboliques
Propriétés
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-12(2)29-11-14(26)10-25-15-16(24(3)19(28)22-17(15)27)21-18(25)23-20-9-13-7-5-4-6-8-13/h4-9,12,14,26H,10-11H2,1-3H3,(H,21,23)(H,22,27,28)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONKZWHPVNPKDW-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)
![5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester](/img/structure/B2497321.png)
![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)
![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)

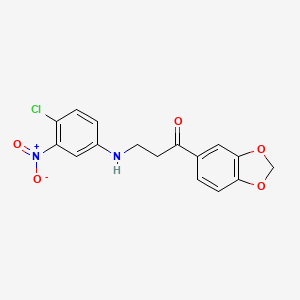
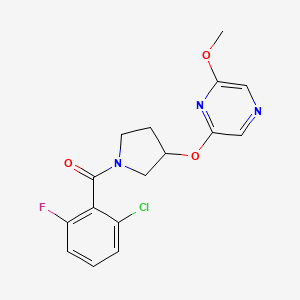
![N-(5-{(Z)-2-[4-methoxy-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)acetamide](/img/structure/B2497332.png)
